molecular formula C22H21N3O4S B6520142 methyl 4-({[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]carbamoyl}formamido)benzoate CAS No. 896374-61-1

methyl 4-({[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]carbamoyl}formamido)benzoate

Cat. No.: B6520142
CAS No.: 896374-61-1
M. Wt: 423.5 g/mol
InChI Key: WMBQHIIVMUAVQN-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]carbamoyl}formamido)benzoate is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.12527733 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-({[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]carbamoyl}formamido)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C19H22N2O3S
Molecular Weight 358.45 g/mol
CAS Number Not available
IUPAC Name This compound

Synthesis and Structural Analysis

The synthesis of this compound involves multiple steps, including the formation of thiazole derivatives and subsequent modifications to introduce the carbamoyl and formamido groups. The structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. For instance, a study synthesized various thiazole-(benz)azole derivatives and evaluated their effects against A549 (lung cancer) and C6 (brain cancer) cell lines. The results showed that certain derivatives could induce apoptosis in tumor cells, suggesting a potential pathway for anticancer activity through the activation of caspase pathways .

In particular, compounds with similar structural motifs to this compound demonstrated promising results in inhibiting cell proliferation and promoting apoptosis. For example, compounds featuring 5-chloro and 5-methylbenzimidazole groups were noted for their significant anticancer effects .

The proposed mechanism of action for thiazole derivatives involves:

  • Inhibition of DNA Synthesis : Studies have shown that these compounds can interfere with DNA replication processes.
  • Induction of Apoptosis : Activation of caspases leads to programmed cell death in cancer cells.
  • Targeting Specific Pathways : Certain thiazole derivatives have been identified to inhibit specific kinases involved in cancer progression .

Study 1: Anticancer Activity Evaluation

A study published in PubMed evaluated a series of thiazole derivatives for their anticancer properties. The evaluation included MTT assays to determine cell viability and acridine orange/ethidium bromide staining to assess apoptosis. Results indicated that compounds with structural similarities to this compound had significant cytotoxic effects against the tested cancer cell lines .

Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of thiazole-containing compounds. This study highlighted how modifications in the thiazole ring could enhance biological activity, providing insights into designing more potent anticancer agents .

Properties

IUPAC Name

methyl 4-[[2-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-14-18(30-21(24-14)15-6-4-3-5-7-15)12-13-23-19(26)20(27)25-17-10-8-16(9-11-17)22(28)29-2/h3-11H,12-13H2,1-2H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBQHIIVMUAVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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